molecular formula C18H29BF2O3Si B13461902 Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane

Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane

Cat. No.: B13461902
M. Wt: 370.3 g/mol
InChI Key: RUQBIAVGSKXULN-UHFFFAOYSA-N
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Description

Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane is a complex organic compound that features a combination of tert-butyl, difluoro, and dioxaborolan groups attached to a phenoxy and dimethylsilane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,3-difluorophenol with tert-butyl dimethylsilyl chloride in the presence of a base to form the tert-butyl dimethylsilyl ether. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Common bases used include potassium carbonate and sodium hydroxide.

    Catalysts: Palladium-based catalysts are often employed in coupling reactions.

    Solvents: Typical solvents include dichloromethane, tetrahydrofuran, and ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane involves its ability to participate in various chemical reactions. The dioxaborolan group, for instance, facilitates Suzuki-Miyaura coupling by forming a stable boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane is unique due to the presence of both difluoro and dioxaborolan groups, which impart distinct reactivity and stability. This combination makes it particularly valuable in applications requiring precise control over chemical reactivity and molecular interactions .

Properties

Molecular Formula

C18H29BF2O3Si

Molecular Weight

370.3 g/mol

IUPAC Name

tert-butyl-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane

InChI

InChI=1S/C18H29BF2O3Si/c1-16(2,3)25(8,9)22-13-11-10-12(14(20)15(13)21)19-23-17(4,5)18(6,7)24-19/h10-11H,1-9H3

InChI Key

RUQBIAVGSKXULN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O[Si](C)(C)C(C)(C)C)F)F

Origin of Product

United States

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